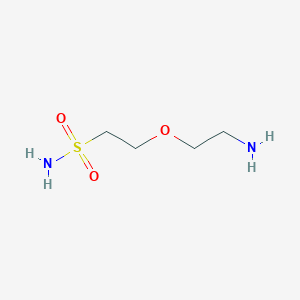

2-(2-Aminoethoxy)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O3S |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethanesulfonamide |

InChI |

InChI=1S/C4H12N2O3S/c5-1-2-9-3-4-10(6,7)8/h1-5H2,(H2,6,7,8) |

InChI Key |

KXVZDKHSEGXHHN-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCS(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Aminoethoxy Ethane 1 Sulfonamide

Precursor Synthesis and Intermediate Derivatization

The construction of 2-(2-Aminoethoxy)ethane-1-sulfonamide is logically approached through the synthesis of its constituent parts: an aminoethoxy unit and an ethanesulfonamide (B75362) precursor. This modular strategy allows for the controlled assembly of the final compound.

Synthesis of Aminoethoxy Building Blocks

The core aminoethoxy fragment is derived from commercially available starting materials, such as diethylene glycol or 2-(2-aminoethoxy)ethanol (B1664899). A key intermediate for the synthesis is 2-(2-aminoethoxy)ethanol, which can be produced through the amination of diethylene glycol (DEG) with ammonia (B1221849). This reaction is typically performed at elevated temperatures (150°C to 250°C) and pressures (10 to 20 Bar) in the presence of a metal oxide catalyst on a support like silica (B1680970) or alumina. google.com

Given the presence of a primary amine, which would interfere with subsequent sulfonylation reactions, a protection step is necessary. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability and ease of removal under acidic conditions. uchicago.edusynarchive.com The synthesis of the N-protected building block, tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate, proceeds by reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com This protected intermediate is a versatile liquid linker used in various bioconjugation applications and serves as a crucial precursor in this synthetic pathway. lookchem.comsigmaaldrich.com

Table 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|

This N-protected alcohol is then further functionalized. The hydroxyl group can be converted into a second amino group, which will ultimately bear the free amine of the final product. A common method is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C). This sequence provides a differentially protected diamine, ready for coupling with the sulfonamide precursor.

Synthesis of Ethanesulfonamide Precursors

The ethanesulfonyl moiety is introduced using ethanesulfonyl chloride. This reactive precursor is a key intermediate for producing a range of sulfonamides and other sulfur-containing compounds. chemicalbook.com Its synthesis can be achieved through several established methods. A common industrial method involves the reaction of ethyl mercaptan with chlorine gas in an aqueous solvent, typically in the dark and at temperatures below 20°C to prevent side reactions. nih.gov Another route is the sulfochlorination of ethane (B1197151), where ethane is reacted with sulfur dioxide and chlorine, often under catalytic conditions. chemicalbook.com The resulting ethanesulfonyl chloride is a moisture-sensitive liquid that readily reacts with nucleophiles like amines. nih.gov

Direct Synthesis of this compound

The "direct synthesis" in this context refers to the coupling of the prepared precursors to form the S-N bond and construct the backbone of the target molecule, followed by deprotection.

Optimization of Reaction Pathways and Conditions

The crucial step in assembling the target molecule is the reaction between a mono-protected aminoethoxy diamine and ethanesulfonyl chloride. The classical method for forming a sulfonamide bond involves the nucleophilic attack of an amine on a sulfonyl chloride. ijarsct.co.in This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. vedantu.com

Optimization of this step involves careful control of stoichiometry to prevent undesired side reactions, such as the reaction of the base with the sulfonyl chloride or bis-sulfonylation if any unprotected diamine is present. The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The reaction is often performed at reduced temperatures (e.g., 0°C) to control its exothermicity and improve selectivity. libretexts.org

Table 2: Representative Conditions for Sulfonamide Formation

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Ethanesulfonyl chloride | Triethylamine | Dichloromethane | 0°C to RT | N-substituted ethanesulfonamide |

Application of Protecting Group Strategies

Protecting group strategy is fundamental to the successful synthesis of this compound due to the presence of two reactive amine functionalities. A differential protection scheme is required to allow for the selective sulfonylation of one amine while the other remains masked.

A plausible synthetic route is as follows:

Protection: Start with 2-(2-aminoethoxy)ethanol and protect the primary amine with a Boc group.

Functional Group Interconversion: Convert the hydroxyl group of the N-Boc intermediate into a second amine. This can be achieved via a Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrazinolysis) or an azide-based route (mesylation, azidation, reduction). This creates a molecule with one Boc-protected amine and one phthalimide-protected (or free) amine. If the second amine is generated as a free amine (e.g., via azide reduction), it must be selectively sulfonylated in the next step.

Sulfonylation: The free amine is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide bond.

Deprotection: The final step involves the removal of the remaining protecting group (e.g., the Boc group) under mild acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the free primary amine of the final product. lookchem.com

The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the other, allowing for controlled, stepwise reactions. nih.gov

Advanced Synthetic Techniques

While the classical approach provides a reliable pathway, modern synthetic chemistry offers more advanced and efficient techniques for the formation of S-N bonds. These methods often feature milder conditions, higher atom economy, and the ability to be performed in a single pot.

One-pot syntheses that avoid the isolation of reactive intermediates like sulfonyl chlorides are particularly attractive. For instance, methods have been developed that use a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). Palladium-catalyzed coupling of aryl iodides with DABSO can generate sulfinate intermediates, which are then converted in situ to sulfonamides by reaction with an amine and an oxidant like sodium hypochlorite. ox.ac.ukorganic-chemistry.org While often applied to aryl sulfonamides, the principles can inspire methods for aliphatic counterparts.

Copper-catalyzed reactions have also emerged as powerful tools for C-S and S-N bond formation. researchgate.net Furthermore, direct oxidative coupling of thiols and amines provides a step-economic strategy that avoids pre-functionalization of the substrates. nih.gov Electrochemical synthesis is another green and sustainable tool for building S-N bonds, offering an alternative to traditional chemical reagents. rsc.org These advanced methodologies represent the forefront of sulfonamide synthesis and could potentially be adapted to create more efficient and environmentally benign routes to this compound.

Solution-Phase Synthetic Approaches

Solution-phase synthesis provides a conventional and versatile route to this compound. A common strategy involves the multi-step conversion of a protected precursor, analogous to the synthesis of taurinamide and its derivatives.

A plausible synthetic route would begin with the protection of the amino group of 2-(2-aminoethoxy)ethanol. This is a critical step to prevent side reactions during the subsequent sulfonation and amidation steps. A widely used protecting group for amines is the benzyloxycarbonyl (Cbz) group. The reaction of 2-(2-aminoethoxy)ethanol with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide, would yield the N-Cbz protected intermediate.

The next step involves the conversion of the terminal hydroxyl group to a sulfonate. This can be achieved by reacting the protected alcohol with a sulfonating agent. A common method is the reaction with phosphorus pentachloride (PCl₅) to form the corresponding sulfonyl chloride. This intermediate is typically not isolated but is reacted in situ.

The final step is the amidation of the sulfonyl chloride. Treatment of the in situ generated sulfonyl chloride with ammonia furnishes the desired sulfonamide. Subsequent deprotection of the Cbz group, typically through catalytic hydrogenation using palladium on carbon (Pd/C), would yield the final product, this compound. A patent describing a similar process for the preparation of taurinamide outlines the conversion of Cbz-taurine sodium salt to Cbz-taurinamide using PCl₅ followed by treatment with ammonia. google.com

An alternative approach for the sulfonamide formation is the use of a coupling agent, such as the Mukaiyama reagent (2-bromo-1-methylpyridinium iodide), to facilitate the reaction between a sulfonic acid precursor and an amine. nih.gov

Table 1: Proposed Solution-Phase Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. Protection | 2-(2-Aminoethoxy)ethanol | Benzyl chloroformate (Cbz-Cl), NaOH, Toluene | N-Cbz-2-(2-aminoethoxy)ethanol |

| 2. Sulfonylation | N-Cbz-2-(2-aminoethoxy)ethanol | PCl₅, then NH₃ | N-Cbz-2-(2-Aminoethoxy)ethane-1-sulfonamide |

| 3. Deprotection | N-Cbz-2-(2-Aminoethoxy)ethane-1-sulfonamide | H₂, Pd/C, Methanol | This compound |

Solid-Phase Synthetic Methodologies

Solid-phase synthesis offers several advantages over solution-phase methods, including simplified purification and the potential for automation and library synthesis. The synthesis of sulfonamides on a solid support has been well-established. diva-portal.orgluxembourg-bio.com

A general strategy for the solid-phase synthesis of this compound would involve the immobilization of a suitable building block onto a solid support, followed by the sequential addition of reagents to construct the target molecule.

The synthesis could commence by attaching a protected amino alcohol derivative to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The use of a trityl-based linker allows for mild cleavage conditions, which is beneficial for preserving the integrity of the final product. diva-portal.org

Once the building block is anchored to the resin, the terminal hydroxyl group can be converted to a sulfonyl chloride as described in the solution-phase approach. The resin-bound sulfonyl chloride is then reacted with an amine. In this case, to obtain the primary sulfonamide, a protected form of ammonia, such as a silyl (B83357) amine or an equivalent, could be used. Alternatively, direct amination with ammonia gas or a solution of ammonia in an organic solvent can be employed.

Finally, the desired product is cleaved from the solid support using a mild acidic treatment, for instance, with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The crude product is then purified, typically by high-performance liquid chromatography (HPLC). This solid-phase approach allows for the efficient removal of excess reagents and by-products by simple filtration and washing of the resin. diva-portal.org

Table 2: Proposed Solid-Phase Synthesis of this compound

| Step | Description | Reagents and Conditions |

| 1. Resin Loading | Attachment of a protected 2-(2-aminoethoxy)ethanol derivative to a 2-CTC resin. | Protected amino alcohol, DIPEA, DCM |

| 2. Sulfonylation | Conversion of the resin-bound alcohol to a sulfonyl chloride. | PCl₅ or SOCl₂, Pyridine, DCM |

| 3. Amination | Reaction of the sulfonyl chloride with an ammonia source. | NH₃ solution or a protected ammonia equivalent |

| 4. Cleavage | Release of the final product from the resin. | TFA/DCM |

Design and Derivatization Strategies for 2 2 Aminoethoxy Ethane 1 Sulfonamide Analogues

Rational Design Principles for Structural Modification

Rational drug design for analogues of 2-(2-Aminoethoxy)ethane-1-sulfonamide involves a systematic approach to modify its structure, guided by an understanding of its potential molecular interactions with biological targets.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For sulfonamide-containing molecules, the pharmacophore often includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.netdovepress.com The sulfonamide group itself is a key feature, with the NH moiety acting as a hydrogen bond donor and the oxygen atoms as acceptors. nih.gov The terminal amino group provides a primary interaction point as a hydrogen bond donor and can be protonated at physiological pH, while the ether linkage offers conformational flexibility and potential hydrogen bond accepting capabilities.

Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's characteristics. tandfonline.com For this compound, bioisosteric replacements can be considered for each of its key functional groups.

Table 1: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| Primary Sulfonamide (-SO₂NH₂) ** | Sulfone, gem-Dimethylsulfone nih.govcambridgemedchemconsulting.com | Improves metabolic stability by removing the labile sulfonamide proton. |

| Acylsulfonamide drughunter.com | Can enhance acidity and mimic carboxylic acids, potentially altering target interactions. | |

| Phosphine Oxide chem-space.com | Acts as a replacement for sulfones and sulfonamides. | |

| Tetrazole, Carboxylic Acid tandfonline.com | Serves as a common replacement for sulfonamides to modulate acidity and binding properties. | |

| Ether (-O-) | Thioether (-S-) | Modifies lipophilicity and bond angles. |

| Amine (-NH-) | Introduces a hydrogen bond donor and changes basicity. | |

| Methylene (B1212753) (-CH₂-) | Increases lipophilicity and removes hydrogen bond accepting capability. | |

| Primary Amine (-NH₂) ** | Hydroxyl (-OH) | Replaces a basic group with a polar, neutral group capable of hydrogen bonding. |

| Small Alkyl Groups (e.g., -CH₃) | Increases lipophilicity and removes the primary amine's charge and hydrogen bonding capacity. | |

| Guanidine | Increases basicity and hydrogen bonding potential. |

Scaffold hopping is a computational or knowledge-based approach to identify structurally novel compounds that retain the biological activity of a known lead compound by modifying its core structure. acs.orguniroma1.itnih.gov The goal is to discover new chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property positions. tandfonline.com For this compound, the central C-C-O-C-C-S backbone could be considered the scaffold. Scaffold hopping could involve replacing this flexible chain with more rigid cyclic structures, such as piperidine (B6355638) or cyclohexane (B81311) rings, while maintaining the spatial orientation of the key pharmacophoric features (the amine and sulfonamide groups).

Lead optimization is the process of refining a promising hit compound into a clinical candidate. This involves iterative cycles of design, synthesis, and testing to improve desired characteristics. For sulfonamide-based compounds, optimization strategies often focus on:

Improving Potency and Selectivity: Modifications to the substituents on the amine or sulfonamide can fine-tune interactions with the target protein. For instance, structure-activity relationship studies on other sulfonamides have shown that the nature of the groups attached to the sulfonamide nitrogen is critical for activity and selectivity. nih.govnih.gov

Enhancing Pharmacokinetic Properties: Strategies such as "capping" the sulfonamide with an alkyl group can reduce its polar surface area and acidity, which may improve properties like blood-brain barrier permeability. acs.orgnih.gov

Addressing Metabolic Liabilities: If a particular part of the molecule is prone to rapid metabolic breakdown, it can be modified. For example, replacing a metabolically labile sulfonamide with a more stable bioisostere like a gem-dimethyl sulfone has proven effective in other chemical series. nih.gov

Synthetic Routes for Novel Analogues

The synthesis of novel analogues of this compound can be achieved through targeted modifications of its three main functional components.

The terminal primary amine is a versatile handle for derivatization. Standard synthetic methods can be employed to generate a wide array of analogues. researchgate.net

Reductive Amination: The primary amine can be reacted with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary or tertiary amines. This method is highly versatile for introducing diverse alkyl and aryl substituents. acs.org

N-Alkylation: Direct reaction with alkyl halides or sulfonates provides a straightforward route to secondary and tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides converts the amine into an amide, which alters its basicity and hydrogen-bonding properties.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields the corresponding ureas and thioureas, introducing additional hydrogen bonding functionalities.

The sulfonamide group itself can be modified to explore SAR. The classical and still widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. acs.orgnih.gov

N-Substituted Sulfonamides: Instead of ammonia, various primary or secondary amines can be reacted with the corresponding sulfonyl chloride precursor of this compound to generate N-substituted analogues. A variety of modern methods, including metal-catalyzed cross-coupling reactions, have also been developed for this purpose. thieme-connect.com

Synthesis from Thiols: Modern synthetic approaches allow for the direct synthesis of sulfonamides from thiols and amines, bypassing the need for sulfonyl chlorides and offering broader functional group tolerance. rsc.org This could be applied to precursors of the target molecule.

Bioisosteric Replacement Synthesis: Synthetic routes can be designed to incorporate the bioisosteres mentioned previously. For example, a sulfone analogue could be prepared through the oxidation of a corresponding thioether intermediate.

The flexible ether linkage can be altered to constrain the molecule's conformation or to change the distance between the terminal functional groups.

Chain Elongation/Contraction: The length of the ethylene (B1197577) glycol-like linker can be systematically varied. This can be achieved by using starting materials with different carbon chain lengths in a Williamson ether synthesis-type approach. This strategy of modifying chain length is a common tactic in medicinal chemistry to optimize binding affinity. americanpeptidesociety.orgnih.gov

Incorporation of Rigidity: Replacing parts of the flexible chain with cyclic structures (e.g., cyclohexane, aromatic rings) can reduce the number of rotatable bonds, which can be entropically favorable for binding to a target.

Homologation: Stepwise chain elongation, sometimes referred to as a "+1" or "+2" chemistry approach, can be used to systematically extend the carbon backbone, allowing for a fine-grained exploration of the optimal linker length. nih.govyoutube.com

Diversification Strategies for Compound Library Generation

While specific strategies for this compound are not documented, general principles of sulfonamide derivatization can be considered hypothetically. The structure of this compound offers several points for chemical modification. These include the primary amine of the aminoethoxy group and the sulfonamide nitrogen.

Table 1: Potential Sites for Derivatization on this compound

| Functional Group | Potential Reactions | Potential New Moieties |

| Primary Amine (-NH2) | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Substituted Alkyl Groups |

| Sulfonamide (-SO2NH2) | N-Alkylation, N-Arylation | N-Substituted Sulfonamides |

These hypothetical modifications could lead to a library of compounds with varied physicochemical properties, which might influence their biological interactions. The introduction of different chemical groups can affect factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's therapeutic potential.

The process of creating such a library would typically involve parallel synthesis techniques, which allow for the rapid production of a large number of compounds. Each of these new molecules would then be purified and characterized to confirm its structure before being subjected to biological screening.

It is important to reiterate that the above discussion is based on general chemical principles applied to the structure of this compound. Without specific research on this compound, any discussion of derivatization strategies remains speculative. The absence of published data underscores a potential area for future research in the field of medicinal chemistry.

Molecular Mechanisms and Biological Activity Investigations of 2 2 Aminoethoxy Ethane 1 Sulfonamide and Its Analogues

Enzymatic Target Identification and Inhibition Studies

The therapeutic potential of sulfonamide-based compounds, including 2-(2-Aminoethoxy)ethane-1-sulfonamide and its analogues, stems from their ability to interact with and modulate the activity of various key enzymes. Research has focused on identifying these enzymatic targets and elucidating the mechanisms of inhibition, which are crucial for the development of new therapeutic agents.

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms. excli.de This pathway is essential for the synthesis of nucleotides and, consequently, for DNA replication. excli.de Since mammals lack the DHPS pathway and instead obtain folate from their diet, this enzyme is an ideal target for selective antimicrobial drugs. nih.gov

Sulfonamide drugs function as antimetabolites by acting as competitive inhibitors of DHPS. excli.de Their chemical structure closely mimics that of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govresearchgate.net This structural similarity allows sulfonamides to bind to the pABA site on the DHPS enzyme. excli.de Upon binding, they compete with pABA and disrupt the normal enzymatic reaction, which involves the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP). excli.de This inhibition leads to a depletion of dihydrofolate, halting bacterial growth. nih.gov

The structure-activity relationship (SAR) of sulfonamide inhibitors has been extensively studied to optimize their potency. Molecular docking studies have revealed that the sulfonamide moiety can form key hydrogen bonding and ionic interactions with conserved residues, such as arginine, within the DHPS active site. excli.de However, the efficacy of these inhibitors can be compromised by mutations in the DHPS-encoding gene (folP), which alter the active site and lead to drug resistance. researchgate.netresearchgate.net

The inhibitory potential of various sulfonamide analogues against DHPS has been evaluated. For instance, in a study of newly synthesized sulfonamides, compound FQ5 demonstrated potent antibacterial activity, which was attributed to its strong interactions with the DHPS binding pocket. excli.de

Table 1: Inhibitory Activity of Selected Sulfonamide Analogues against DHPS

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| FQ5 | S. aureus | MIC | 32 µg/mL | excli.de |

| FQ5 | P. aeruginosa | MIC | 16 µg/mL | excli.de |

| FQ5 | E. coli | MIC | 16 µg/mL | excli.de |

| FQ5 | B. subtilis | MIC | 16 µg/mL | excli.de |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govmdpi.com These enzymes play crucial roles in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, edema, and some cancers. nih.govmdpi.com

Sulfonamides are a prominent class of CA inhibitors. nih.gov The primary mechanism of inhibition involves the sulfonamide group (-SO2NH2). acs.org In its deprotonated, anionic form (-SO2NH⁻), the sulfonamide coordinates directly to the catalytic Zn(II) ion located deep within the enzyme's active site. nih.govnih.gov This binding prevents the normal catalytic cycle from occurring. nih.gov

Researchers have developed numerous CA inhibitors with improved isoform selectivity by employing a "tail approach". acs.org This strategy involves attaching various chemical functionalities (tails) to the primary sulfonamide scaffold. These tails can form additional interactions with amino acid residues that differ between CA isoforms, thereby conferring selectivity. nih.govacs.org For example, human CA isoforms have analogous active sites concerning the zinc-coordinating histidine residues, but differ in other residues at the entrance and middle of the cavity, which can be exploited for selective targeting. nih.gov

The structural similarity of this compound to taurine (B1682933) is significant, as taurine-containing benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as CA inhibitors. nih.gov Studies on these hybrids have shown potent and selective inhibition against various human CA (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov For instance, certain chloro-substituted taurine-containing compounds displayed highly effective and selective inhibition of the hCA IX isoform. nih.gov

Table 2: Inhibition Data of Taurine-Containing Benzenesulfonamide Analogues against Human CA Isoforms (Ki, nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | nih.gov |

| Compound 3 | 125.4 | 12.1 | 45.3 | 8.9 | nih.gov |

| Compound 5 | 105.5 | 15.4 | 6.9 | 105.4 | nih.gov |

| Compound 12 | >10000 | 856.4 | 9.8 | 114.3 | nih.gov |

| Compound 16 | 8977.5 | 98.5 | 8.5 | 102.5 | nih.gov |

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a key role in glucose metabolism. nih.govoatext.com It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. srce.hrnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to better glycemic control, making DPP-IV a major target for the treatment of type 2 diabetes. nih.govsrce.hr

Various chemical scaffolds, including those containing a sulfonamide moiety, have been explored for the development of novel DPP-IV inhibitors. nih.govwisdomlib.org Structure-activity relationship studies have shown that specific structural features are crucial for potent inhibition. For example, the presence of a nitrile group that can interact with the S1 subsite of the enzyme is often necessary for high affinity. nih.gov

Molecular docking studies have helped to elucidate the binding modes of sulfonamide-based inhibitors within the DPP-IV active site. These compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as R125, E205, E206, and Y662. srce.hrresearchgate.net The nature and position of substituents on the sulfonamide scaffold significantly influence binding affinity and inhibitory activity. For instance, piperazine (B1678402) sulfonamide derivatives with electron-withdrawing groups (e.g., chlorine) have shown improved activity compared to those with electron-donating groups (e.g., methyl). srce.hrresearchgate.net

Table 3: In Vitro DPP-IV Inhibitory Activity of Selected Sulfonamide Analogues

| Compound Class | Specific Analogue | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Tetralin-sulfonamide | Compound 39 | IC50 | 2.80 nM | nih.gov |

| Piperazine sulfonamide | Compound 1a (ortho-Cl) | % Inhibition at 100 µM | 22.6% | srce.hr |

| Piperazine sulfonamide | Compound 1d (ortho-CH3) | % Inhibition at 100 µM | 14.5% | srce.hr |

| Coumarin-sulfonamide | Compound 6i | IC50 | 10.98 µM | nih.gov |

| Coumarin-sulfonamide | Compound 6j | IC50 | 10.14 µM | nih.gov |

| Sitagliptin (Standard) | N/A | IC50 | 0.018 µM | nih.gov |

Antioxidant Activity Modalities and Research

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Compounds with antioxidant properties can mitigate this damage through various mechanisms.

One of the primary mechanisms of antioxidant action is the direct scavenging of free radicals. This activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a measurable change in color. mdpi.comnih.govmdpi.com

Several studies have demonstrated the free radical scavenging potential of novel sulfonamide derivatives. mdpi.comnih.gov The antioxidant capacity is often linked to the structure-activity relationship (SAR), where the type and position of substituents on the molecule are critical. nih.gov For instance, sulfonamide derivatives of gallic acid have shown potent antioxidant and ROS scavenging activities, attributed to the presence of hydroxyl groups on the aromatic ring that facilitate hydrogen donation. mdpi.com Similarly, the presence of amino groups can enhance the antioxidant activity of sulfonamide-containing pyridine (B92270) derivatives. nih.gov

The structural relationship of this compound to taurine is particularly relevant here. While taurine is not a classical radical scavenger, it plays a crucial role in regulating oxidative stress. nih.gov Its antioxidant activity is primarily attributed to its ability to protect mitochondria from excessive superoxide (B77818) generation and to enhance the electron transport chain's function. nih.govnih.gov Therefore, taurine analogues may exert their antioxidant effects by modulating cellular oxidative stress pathways rather than by direct scavenging alone.

Table 4: DPPH Radical Scavenging Activity of Selected Sulfonamide Analogues

| Compound | Activity Measurement | Result | Reference |

|---|---|---|---|

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | ROS Scavenging (at 1000 µM) | 93% | mdpi.com |

| Gallic Acid (Standard) | ROS Scavenging (at 1000 µM) | 96% | mdpi.com |

| Mono-sulfonamide (M1) | IC50 | 9.94 µg/mL | nih.gov |

| 2-thiouracil-5-sulfonamide (5c) | IC50 | 8.55 µg/mL | nih.gov |

| 2-thiouracil-5-sulfonamide (9b) | IC50 | 7.55 µg/mL | nih.gov |

Beyond direct radical scavenging, some compounds can exhibit enzyme-mimetic activity, mimicking the function of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A more indirect but related mechanism is the upregulation or protection of these crucial enzymes.

This evidence suggests that this compound and its analogues may not act as direct enzyme mimetics but could contribute to cellular antioxidant capacity by supporting and enhancing the function of the endogenous antioxidant enzyme network, a mechanism inherited from its structural relationship with taurine.

Antimicrobial Efficacy and Underlying Mechanisms

Antibacterial Action Pathways

No specific studies detailing the antibacterial action pathways of this compound or its close analogues were identified. The classical mechanism for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, it is not confirmed whether this compound follows this canonical pathway.

Antifungal Action Pathways

Similarly, there is a lack of research on the antifungal mechanisms of this compound. While some sulfonamide derivatives have been investigated for their antifungal properties, the specific pathways for this compound are unknown.

Cellular and Subcellular Studies for Activity Elucidation

In Vitro Assays for Biological Response

No publicly available data from in vitro assays, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) studies, specifically for this compound could be located. Such data is essential for quantifying the antimicrobial potency of a compound.

Computational Chemistry and Cheminformatics in Research on 2 2 Aminoethoxy Ethane 1 Sulfonamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict a molecule's geometry and energy. diva-portal.org For 2-(2-Aminoethoxy)ethane-1-sulfonamide, a DFT calculation, often using a functional like B3LYP with a 6-311++G(d,p) basis set, would be employed to determine its most stable three-dimensional conformation. doi.orgresearchgate.net

This process, known as geometry optimization, minimizes the energy of the molecule to reveal its ground-state structure. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement. This structural information is the foundation for further computational analysis, including reactivity and spectroscopic predictions. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data are representative examples based on typical values for similar functional groups and are not derived from a specific experimental study on this molecule.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| S-O1 (Sulfonyl) | 1.45 | |

| S-O2 (Sulfonyl) | 1.45 | |

| S-N (Sulfonamide) | 1.65 | |

| S-C | 1.78 | |

| C-O (Ether) | 1.43 | |

| C-N (Amine) | 1.47 | |

| **Bond Angles (°) ** | ||

| O1-S-O2 | 119.5 | |

| O-S-N | 106.0 | |

| O-S-C | 107.0 | |

| C-S-N | 108.0 | |

| C-O-C | 112.0 | |

| Dihedral Angles (°) | ||

| O-C-C-N | ~60 (gauche) |

HOMO-LUMO Analysis for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. irjweb.commdpi.com

For this compound, HOMO-LUMO analysis derived from DFT calculations would reveal the distribution of electron density. rsc.org The HOMO is likely localized on the electron-rich amino group and the oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed around the electron-deficient sulfonamide group. This analysis helps predict how the molecule will interact with other reagents and its potential involvement in charge-transfer complexes. doi.orgsemanticscholar.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and represent typical ranges for similar organic molecules.)

| Parameter | Predicted Energy (eV) | Significance |

| EHOMO | -6.5 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | 2.1 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 8.6 | A larger gap suggests higher kinetic stability and lower reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static, gas-phase, lowest-energy structure, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time, typically in a solvated environment. peerj.com This is particularly important for flexible molecules like this compound, which can adopt numerous conformations in solution due to the rotation around its single bonds.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of every atom can be tracked over time (from nanoseconds to microseconds). peerj.commdpi.com This reveals the preferred conformations of the molecule, the energetic barriers between them, and how the molecule interacts with its environment. Understanding the conformational landscape is crucial, as the biologically active conformation that binds to a target protein may not be the one with the lowest energy.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico techniques are instrumental in modern drug discovery for identifying and optimizing new therapeutic agents. nih.govresearchgate.net The structure of this compound can serve as a scaffold or starting point for the design of novel analogues with potentially enhanced biological activity. nih.govresearchgate.net

Virtual library design involves computationally creating a large collection of related compounds by systematically modifying the parent structure. For instance, different chemical groups could be attached to the primary amine or the sulfonamide nitrogen of this compound. This virtual library can then be subjected to high-throughput virtual screening, a process that uses molecular docking to predict how well each analogue binds to a specific biological target, such as the active site of an enzyme. nih.govtandfonline.com This approach allows researchers to prioritize the synthesis of only the most promising candidates, significantly accelerating the discovery process. nih.govnih.gov

Table 3: Example of a Virtual Library Based on the this compound Scaffold for Screening (Note: This table presents a hypothetical scenario for illustrative purposes.)

| Analogue ID | Modification on Scaffold | Target Protein | Predicted Docking Score (kcal/mol) |

| AEES-001 | R = -H (Parent Molecule) | Carbonic Anhydrase II | -6.5 |

| AEES-002 | R = -CH3 on Amine | Carbonic Anhydrase II | -6.8 |

| AEES-003 | R = -C(=O)CH3 on Amine | Carbonic Anhydrase II | -7.4 |

| AEES-004 | R = -Phenyl on Amine | Carbonic Anhydrase II | -8.1 |

| AEES-005 | R = -CH3 on Sulfonamide-N | Carbonic Anhydrase II | -6.2 |

Advanced Analytical and Spectroscopic Characterization of 2 2 Aminoethoxy Ethane 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-Aminoethoxy)ethane-1-sulfonamide, offering detailed insights into the proton and carbon framework of the molecule.

Proton (1H) NMR Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in its structure. Based on the analysis of structurally related compounds, such as 2-(2-aminoethoxy)ethanol (B1664899), the chemical shifts can be predicted. The protons of the methylene (B1212753) groups will appear as multiplets, likely triplets, due to coupling with adjacent methylene groups. The protons of the primary amine (NH2) and sulfonamide (SO2NH2) groups may appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Expected 1H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H2N-CH 2- | ~2.8 - 3.0 | Triplet |

| -CH 2-O- | ~3.6 - 3.8 | Triplet |

| -O-CH 2-CH2- | ~3.7 - 3.9 | Triplet |

| -CH2-CH 2-SO2- | ~3.2 - 3.4 | Triplet |

| H2N- | Variable (broad) | Singlet |

| -SO2NH 2 | Variable (broad) | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (13C) NMR Analysis

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated for the four carbon atoms in the aliphatic chain. The chemical shifts are influenced by the electronegativity of the attached heteroatoms (oxygen, nitrogen, and the sulfur of the sulfonamide group).

Expected 13C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| H2N-C H2- | ~40 - 42 |

| -C H2-O- | ~68 - 70 |

| -O-C H2-CH2- | ~69 - 71 |

| -CH2-C H2-SO2- | ~50 - 52 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the sequence of the methylene groups in the ethoxyethane chain. preprints.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. preprints.org This technique would definitively link the proton and carbon assignments for each of the four methylene groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 168.21 g/mol . bldpharm.com In a typical mass spectrum, a peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) would be observed, confirming the molecular weight.

Under tandem mass spectrometry (MS/MS) conditions, the molecule would be expected to fragment in a predictable manner. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO2), which has a mass of 64 Da. Other characteristic fragmentations would likely involve the cleavage of the C-O and C-N bonds of the ethoxyamine backbone.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss |

| 169 | [M+H]+ |

| 105 | [M+H - SO2]+ |

| 88 | [H2N-CH2-CH2-O-CH2-CH2]+ |

| 44 | [H2N-CH2-CH2]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the amine, sulfonamide, and ether functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm-1) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Sulfonamide (N-H) | Stretching | ~3300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1320 - 1360 |

| Sulfonamide (S=O) | Symmetric Stretching | ~1140 - 1180 |

| C-O (ether) | Stretching | ~1080 - 1150 |

| S-N | Stretching | ~900 - 940 |

The presence of two distinct bands for the N-H stretching of the primary amine is a characteristic feature. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are indicative of the sulfonamide group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and degradants. Given the polar nature of the compound, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or trifluoroacetic acid) would be a suitable method for purity determination. nih.govresearchgate.net Detection could be achieved using a UV detector (if the molecule has a chromophore, though it is weak for this compound), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC, particularly for the separation of polar compounds. It often uses supercritical carbon dioxide as the main mobile phase, with a polar co-solvent such as methanol. oup.comresearchgate.net SFC can offer faster separations and is considered a "greener" technique than HPLC.

Gas Chromatography (GC): Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. However, derivatization of the amine and sulfonamide groups to make the molecule more volatile could enable GC analysis.

The choice of chromatographic method would depend on the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with a particular detector.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. Given that the target molecule, like its structural analog taurine (B1682933), lacks a strong chromophore, a pre-column derivatization step is often necessary to permit UV or fluorescence detection.

Several derivatizing agents are commonly employed for compounds containing primary amine groups, such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenylisothiocyanate (PITC). tandfonline.comnih.gov The reaction with these agents produces a derivative that can be readily detected. For instance, derivatization with PITC allows for UV detection at approximately 254 nm. nih.gov

Reversed-phase HPLC is the most common mode of separation for these polar compounds. An analytical column, such as an Inertsil ODS-3, is typically used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. The gradient and composition of the mobile phase are optimized to achieve effective separation from any impurities or starting materials.

Table 1: Illustrative HPLC Conditions for Analysis of Taurine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | Phenylisothiocyanate (PITC) | nih.gov |

| Column | Reversed-Phase C18 | tandfonline.com |

| Mobile Phase | Phosphate Buffer : Acetonitrile | besjournal.com |

| Detection | UV at 254 nm | nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | tandfonline.com |

Flash Column Chromatography for Purification

Following synthesis, crude this compound must be purified to remove unreacted starting materials and byproducts. Flash column chromatography is a rapid and efficient method for preparative-scale purification. rochester.edu The choice of stationary phase and solvent system is critical for successful separation.

For a polar compound like this compound, which contains both an amine and a sulfonamide group, silica (B1680970) gel is a common stationary phase. rochester.edu However, the basicity of the amino group can lead to strong interactions with the acidic silica surface, resulting in poor separation and "tailing" of the peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (B92270) (e.g., 0.1%), can be added to the eluent. rochester.edu

The selection of an appropriate solvent system is typically guided by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. pubcompare.ai The crude product is loaded onto the column, and the eluent is pushed through using positive pressure, with fractions being collected and analyzed for purity. orgsyn.org

Table 2: General Protocol for Flash Column Chromatography Purification

| Step | Procedure | Rationale |

|---|---|---|

| 1. Solvent System Selection | Develop an eluent system using TLC (e.g., Dichloromethane/Methanol with 0.1% Triethylamine). | To achieve optimal separation with an Rf value around 0.3 for the target compound. rochester.edu |

| 2. Column Packing | Dry pack the column with Silica 60 and equilibrate with the chosen eluent. | To create a uniform stationary phase for consistent separation. rochester.edu |

| 3. Sample Loading | Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel. | To ensure the sample is applied in a concentrated band for better resolution. orgsyn.org |

| 4. Elution | Apply pressure to the column and collect fractions sequentially. | To move the compounds through the column at different rates based on their polarity. orgsyn.org |

| 5. Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. | To pool the correct fractions for final product isolation. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. This data provides direct evidence for the elemental composition of this compound, allowing for the verification of its chemical formula. For a new compound, the experimentally determined values must align closely with the theoretically calculated percentages, typically within a ±0.4% margin, to be considered acceptable by scientific journals. nih.gov

The molecular formula for this compound is C₄H₁₂N₂O₃S, and for its hydrochloride salt, it is C₄H₁₃ClN₂O₃S. americanelements.combldpharm.com The theoretical elemental composition is calculated based on the atomic weights of the constituent elements.

Table 3: Theoretical Elemental Composition of this compound and its Hydrochloride Salt

| Element | C₄H₁₂N₂O₃S (Free Base) | C₄H₁₃ClN₂O₃S (HCl Salt) |

|---|---|---|

| Carbon (C) | 28.56% | 23.47% |

| Hydrogen (H) | 7.19% | 6.40% |

| Nitrogen (N) | 16.65% | 13.69% |

| Oxygen (O) | 28.53% | 23.45% |

| Sulfur (S) | 19.06% | 15.67% |

| Chlorine (Cl) | - | 17.32% |

| Molecular Weight | 168.21 g/mol | 204.68 g/mol |

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This data is used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov For sulfonamides, crystallographic analysis provides key structural details, such as the geometry around the sulfur atom and the conformation of the flexible ethoxyethane chain. acs.orgresearchgate.net

Table 4: Representative Crystallographic Data Parameters for a Sulfonamide Compound

| Parameter | Description | Example Data for a Sulfonamide nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁ |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å, β = X° |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms of the sulfonamide group. | ~1.62 Å |

| S=O Bond Lengths | The distances between the sulfur and oxygen atoms. | ~1.43 Å |

| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal packing. | N-H···O, O-H···O |

Future Research Directions and Translational Perspectives for 2 2 Aminoethoxy Ethane 1 Sulfonamide

Exploration of Novel Therapeutic Applications for Derived Compounds

The versatility of the sulfonamide scaffold is a strong indicator that derivatives of 2-(2-aminoethoxy)ethane-1-sulfonamide could be developed for a multitude of therapeutic applications. citedrive.com The primary amino group and the sulfonamide nitrogen serve as key points for chemical diversification, allowing for the synthesis of large compound libraries. Future research should focus on creating and screening these derivatives against various biological targets.

Key therapeutic areas for exploration include:

Oncology: Sulfonamide derivatives are known to act as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many tumors. ajchem-b.comnih.gov Novel derivatives could be designed as selective inhibitors of tumor-associated CA isoforms (e.g., CA-IX and CA-XII).

Infectious Diseases: The classical role of sulfonamides is in inhibiting dihydropteroate (B1496061) synthetase (DHPS) in the folate biosynthetic pathway of bacteria. nih.gov New analogs could be developed to overcome existing resistance mechanisms in pathogens. tandfonline.com

Inflammatory Disorders: Certain sulfonamides are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The this compound scaffold could be elaborated to generate new selective COX-2 inhibitors with potentially improved pharmacological profiles.

Neurological Disorders: Research has shown that some sulfonamide-based compounds can target enzymes and receptors within the central nervous system (CNS), suggesting potential applications in treating various CNS diseases. nih.gov

Diabetes: Novel sulfonamide derivatives have been investigated as multi-target antidiabetic agents, showing potential for inhibiting enzymes like α-glucosidase. nih.gov

| Potential Therapeutic Area | Biological Target Class | Rationale for Exploration |

|---|---|---|

| Oncology | Carbonic Anhydrase (CA) Inhibitors | The sulfonamide moiety is a classic zinc-binding group for CA enzymes, which are implicated in tumor progression and metastasis. nih.gov |

| Infectious Diseases | Dihydropteroate Synthetase (DHPS) Inhibitors | Derivatives can be designed to mimic p-aminobenzoic acid (PABA) to disrupt bacterial folate synthesis. nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) Inhibitors | The scaffold can be modified to fit into the active site of COX-2, potentially leading to new anti-inflammatory agents. nih.gov |

| Diabetes | α-Glucosidase / α-Amylase Inhibitors | Recent studies show sulfonamides can be designed to inhibit key enzymes in carbohydrate metabolism. nih.gov |

| Central Nervous System (CNS) Disorders | Receptors / Ion Channels / Enzymes | The sulfonamide scaffold is present in drugs targeting the CNS, indicating its ability to be adapted for neurological targets. nih.gov |

Development of Advanced Molecular Probes for Biological Systems

The inherent chemical properties of this compound make it an excellent candidate for the development of molecular probes. The terminal primary amine provides a convenient site for conjugation with various reporter tags, such as fluorophores, biotin (B1667282), or photo-crosslinkers, without significantly altering the core structure's interaction with its biological target.

Future research in this area could involve:

Fluorescent Probes: By attaching a fluorescent dye (e.g., a naphthalimide) to the amino group, derivatives can be synthesized to act as imaging agents. nih.govmdpi.com For instance, a probe based on a CA-inhibiting sulfonamide could be used to visualize the localization and activity of specific carbonic anhydrase isoforms in cancer cells. nih.gov

Affinity-Based Probes: Conjugating the scaffold to biotin would enable the creation of affinity probes for target identification and validation studies. These probes could be used in pull-down assays with cell lysates to isolate and identify novel protein binding partners, a process known as chemical proteomics.

Photo-Affinity Probes: Incorporation of a photo-reactive group would allow for the development of photo-affinity labels. Upon exposure to UV light, these probes would form a covalent bond with their target protein, enabling unambiguous target identification and mapping of the binding site.

| Probe Type | Modification Strategy | Potential Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore to the terminal amine. | Live-cell imaging of target protein localization and dynamics; high-throughput screening assays. |

| Affinity Probe | Conjugation of biotin to the terminal amine. | Target identification via pull-down assays and mass spectrometry; validation of drug-target engagement. |

| Photo-Affinity Label | Incorporation of a diazirine or benzophenone (B1666685) group. | Covalent labeling of target proteins for irreversible binding studies and binding site mapping. |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The exploration of this compound and its derivatives can be significantly accelerated by leveraging emerging technologies in drug discovery. A modern, multi-faceted approach would streamline the process from initial hit identification to lead optimization.

Key technologies to integrate include:

High-Throughput Screening (HTS): A library of diverse derivatives can be rapidly screened against a wide range of biological targets to identify initial "hits" for various therapeutic applications.

Computational Chemistry and In Silico Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding modes of derivatives with their targets. nih.gov This computational insight can guide the rational design of more potent and selective compounds, reducing the number of molecules that need to be synthesized and tested.

Fragment-Based Drug Discovery (FBDD): The core scaffold could be used as a starting fragment. Its binding to a target protein can be detected using biophysical techniques like surface plasmon resonance (SPR) or X-ray crystallography, and the fragment can then be "grown" or linked with other fragments to create a high-affinity lead compound.

DNA-Encoded Library (DEL) Technology: The this compound scaffold can be incorporated into vast DNA-encoded libraries. This technology allows for the screening of billions of unique compounds against a protein target simultaneously, dramatically increasing the efficiency of hit discovery.

| Technology | Application to the Scaffold | Expected Outcome |

|---|---|---|

| High-Throughput Screening (HTS) | Screening a diverse library of derivatives against panels of enzymes or cell lines. | Rapid identification of initial hit compounds for multiple therapeutic targets. |

| In Silico Modeling | Predicting binding affinity and mode of interaction with target proteins. | Rational design of next-generation compounds with improved potency and selectivity. |

| Fragment-Based Drug Discovery (FBDD) | Using the core structure as a starting point for building more complex, high-affinity ligands. | Efficient development of novel lead compounds from low-complexity starting points. |

| DNA-Encoded Library (DEL) Technology | Incorporating the scaffold into a large, diverse library for affinity-based screening. | Discovery of novel binders for challenging protein targets that are difficult to screen via HTS. |

Collaborative Research Opportunities and Interdisciplinary Approaches

Realizing the full therapeutic potential of this compound will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields.

A successful research program would involve a workflow built on collaboration:

Synthetic and Medicinal Chemistry: Chemists would design and synthesize libraries of novel derivatives and molecular probes based on the core scaffold. chemrxiv.orgnih.gov

Computational Chemistry: Computational experts would work in tandem with synthetic chemists to model ligand-protein interactions, predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and guide the design of new compounds. nih.gov

Biochemistry and Pharmacology: Biologists would perform in vitro and in vivo testing of the synthesized compounds to determine their biological activity, mechanism of action, and therapeutic efficacy.

Structural Biology: Experts in X-ray crystallography or cryo-electron microscopy would aim to solve the structures of active compounds bound to their protein targets, providing critical insights for further structure-based drug design. acs.org

This synergistic approach ensures that compound design is continuously informed by biological data and structural insights, creating an efficient cycle of design, synthesis, and testing. Such collaborations, often spanning academia and industry, are essential for translating a promising chemical scaffold into a clinically valuable therapeutic agent.

| Research Phase | Key Disciplines Involved | Primary Objective |

|---|---|---|

| Scaffold Diversification | Synthetic Chemistry, Medicinal Chemistry | Create a library of novel derivatives with diverse chemical properties. |

| Hit Identification | Biochemistry, Pharmacology, HTS Technology | Screen the library to identify compounds with promising biological activity. |

| Lead Optimization | Medicinal Chemistry, Computational Chemistry, Structural Biology | Iteratively improve the potency, selectivity, and drug-like properties of hit compounds. |

| Preclinical Evaluation | Pharmacology, Toxicology, Animal Model Experts | Assess the efficacy and safety of lead compounds in relevant disease models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.